4-Methoxy-5-methylpyridin-3-amine

medicinal chemistry physicochemical profiling regioisomer comparison

This compound serves as a key intermediate in patented Bcl-2/BH3 disruption programs (US 9,126,980 B2) and 4,5-annulated triazolone synthesis (CA 3,041,650 A1). The 3-amino-4-methoxy-5-methyl architecture is essential for BH3-binding groove engagement and regioselective ring formation—regioisomers are not interchangeable. With MW 138.17, cLogP 0.77, TPSA 48.14 Ų, it meets oral bioavailability and fragment library criteria. Batch-certified ≥98% purity ensures reproducible SAR exploration.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13058351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-methylpyridin-3-amine
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1OC)N
InChIInChI=1S/C7H10N2O/c1-5-3-9-4-6(8)7(5)10-2/h3-4H,8H2,1-2H3
InChIKeyBYHGVGXPRBPWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-5-methylpyridin-3-amine: A Specialized Trisubstituted Pyridine Building Block for Kinase Inhibitor Scaffold Construction and Bcl-2–Targeted Drug Discovery


4-Methoxy-5-methylpyridin-3-amine (CAS 77903-28-7; synonym: 5-methoxy-4-methylpyridin-3-amine) is a trisubstituted pyridine derivative bearing methoxy, methyl, and primary amine functionalities on a single heteroaromatic ring . The compound possesses a consensus LogP (cLogP) of approximately 0.77 and a topological polar surface area (TPSA) of 48.14 Ų, placing it within favorable physicochemical space for blood–brain barrier penetrance and oral bioavailability according to established medicinal chemistry guidelines . Documented as a versatile synthetic intermediate, it has been explicitly utilized in patented Bcl-2 family protein inhibitor programs and in the preparation of 4,5-annulated triazolone derivatives [1][2].

Why 4-Methoxy-5-methylpyridin-3-amine Cannot Be Interchanged with Alternative Pyridine Amino Regioisomers: Substitution-Dependent Reactivity and Scaffold Fit


Trisubstituted pyridines bearing identical substituents but differing in substitution pattern—such as 4-methoxy-5-methylpyridin-2-amine (CAS 1227596-27-1), 4-amino-2-methoxy-5-methylpyridine (CAS 1260663-96-4), and 3-methoxy-5-methylpyridin-2-amine—are not functionally interchangeable in synthetic applications. The relative positions of the amine, methoxy, and methyl groups determine both the electronic environment for cross-coupling reactions and the three-dimensional presentation of the amine handle for downstream derivatization [1]. Furthermore, the absence of the methoxy group (e.g., 4-amino-5-methylpyridine, CAS 1004-00-8) eliminates a critical hydrogen-bond acceptor site and alters logP by approximately 0.8 units, which can substantially impact both reactivity and ultimate drug-like properties . The target compound occupies a specific niche defined by its 3-amino-4-methoxy-5-methyl substitution architecture—a scaffold that has been explicitly validated in patented kinase and Bcl-2 inhibitor programs where alternative regioisomers have not been claimed or demonstrated to yield equipotent compounds [2].

Quantitative Differentiation of 4-Methoxy-5-methylpyridin-3-amine: Direct Comparative Evidence for Procurement Decision-Making


Substitution Pattern Determines Hydrogen-Bonding Capacity: TPSA Comparison with 4-Amino-2-methoxy-5-methylpyridine

Among the C7H10N2O trisubstituted pyridine regioisomers, topological polar surface area (TPSA)—a key descriptor of hydrogen-bonding capacity and membrane permeability—remains constant at 48.14 Ų regardless of substitution pattern. However, the three-dimensional orientation of the amine relative to the methoxy oxygen differs, which affects intramolecular hydrogen bonding and the geometry of metal coordination in catalysis . The 3-amino-4-methoxy arrangement places the amine ortho to both the methoxy and methyl groups, creating a distinct steric and electronic environment compared to the 2-amino-4-methoxy (CAS 1227596-27-1) or 4-amino-2-methoxy (CAS 1260663-96-4) regioisomers.

medicinal chemistry physicochemical profiling regioisomer comparison

Lipophilicity Differentiation: Consensus LogP Comparison Across Pyridine Amino Regioisomers

Lipophilicity varies measurably among C7H10N2O trisubstituted pyridine regioisomers despite identical molecular formula and molecular weight (138.17 g/mol) . The target compound exhibits a consensus LogP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) of 0.77, whereas the 2-amino-4-methoxy regioisomer (CAS 1227596-27-1) has a predicted XLogP3 of 0.51, and 4-amino-2-methoxy-5-methylpyridine (CAS 1260663-96-4) has an XLogP3 of 0.8 . The des-methoxy analog (4-amino-5-methylpyridine) is more hydrophilic, with an XLogP3 of approximately -0.3 [1]. This 0.3–1.1 unit spread in LogP translates to a roughly 2- to 10-fold difference in octanol–water partition coefficient, which can significantly influence compound solubility, permeability, and metabolic stability.

ADME prediction lipophilicity drug-likeness regioisomer selection

Commercial Availability and Supplier-Documented Purity: Procurement-Ready Status vs. Custom-Synthesis-Only Analogs

4-Methoxy-5-methylpyridin-3-amine is commercially available from multiple established chemical suppliers (Fluorochem, Bidepharm, Aobchem, Fujifilm Wako) with documented standard purity of ≥98% and batch-specific QC data including NMR, HPLC, and GC . In contrast, the positional isomer 4-methoxy-5-methylpyridin-2-amine (CAS 1227596-27-1) is listed primarily by ChemicalBook with limited inventory and no documented QC specifications, while 2-methoxy-5-methylpyridin-3-amine (CAS 179677-17-9) and 4-amino-2-methoxy-5-methylpyridine (CAS 1260663-96-4) are available only through custom synthesis or as research samples without batch QC traceability . The hydrochloride salt form (CAS 1185094-00-1) of the target compound is also available via custom synthesis routes, offering alternative salt selection for solubility optimization [1].

commercial availability procurement supply chain building block sourcing

Validated Scaffold in Bcl-2 Family Inhibitor Patents: Documented Utility in Oncology Drug Discovery Programs

4-Methoxy-5-methylpyridin-3-amine has been explicitly claimed as a synthetic intermediate in US Patent 9,126,980 B2 (Novartis AG) for compounds that inhibit the interaction of BCL-2 with pro-apoptotic binding partners [1]. The patent discloses pyridine derivatives of formula (I) incorporating the 3-amino-4-methoxy-5-methyl substitution motif as a key structural element capable of disrupting BCL-2/BH3 domain protein–protein interactions. Additionally, the compound appears as a building block in CA 3,041,650 A1 for the synthesis of 4,5-annulated 1,2,4-triazolones [2]. In contrast, the 2-amino regioisomer (CAS 1227596-27-1) and the 4-amino-2-methoxy regioisomer (CAS 1260663-96-4) are not explicitly claimed in these Bcl-2 inhibitor patents.

oncology Bcl-2 inhibitors apoptosis drug discovery

Predicted Physicochemical and Safety Profile: Boiling Point, Density, and Hazard Classification vs. 2-Amino Regioisomer

The target compound has a predicted boiling point of 301.6 ± 37.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ [1]. In comparison, the 2-amino regioisomer (4-methoxy-5-methylpyridin-2-amine, CAS 1227596-27-1) has a predicted boiling point of 267.2 ± 35.0 °C—approximately 34 °C lower . Both regioisomers are classified as solids at room temperature with GHS07 hazard labeling (harmful/irritant), requiring standard laboratory PPE and ventilation . The target compound's higher boiling point reflects stronger intermolecular interactions, which may confer slightly greater thermal stability during storage and handling.

physicochemical properties safety data handling storage

Prioritized Application Scenarios for 4-Methoxy-5-methylpyridin-3-amine in Drug Discovery and Chemical Biology


Synthesis of Bcl-2 Family Protein–Protein Interaction Inhibitors

Based on its explicit disclosure in US Patent 9,126,980 B2 (Novartis), 4-methoxy-5-methylpyridin-3-amine serves as a key intermediate for preparing pyridine-based compounds that disrupt BCL-2/BH3 domain interactions, a validated therapeutic strategy for hematological malignancies and solid tumors with dysregulated apoptosis [1]. The 3-amino-4-methoxy-5-methyl substitution pattern provides the precise spatial orientation required for the pyridine core to engage the BH3-binding groove of Bcl-2 family proteins, as evidenced by its inclusion in the patent's Markush structures and exemplified compounds.

Construction of 4,5-Annulated Triazolone Heterocyclic Libraries

The compound is specifically documented in CA 3,041,650 A1 as a building block for synthesizing 4,5-annulated 1,2,4-triazolones, a privileged scaffold in medicinal chemistry with applications across kinase inhibition, GPCR modulation, and anti-infective research [2]. The 3-amino group enables regioselective triazole ring formation, while the 4-methoxy and 5-methyl substituents modulate the electronic properties of the fused heterocyclic system.

Kinase Inhibitor Scaffold Exploration via Pyridin-3-amine SAR Campaigns

The pyridin-3-amine core is a recognized pharmacophore for multitargeted kinase inhibition, as demonstrated in Journal of Medicinal Chemistry (2017, 60:6018–6035) where related 3-aminopyridine derivatives exhibited FGFR1 inhibitory activity with IC₅₀ values in the low micromolar range [3]. The 4-methoxy-5-methyl substitution pattern introduces additional vectors for optimizing kinase selectivity and pharmacokinetic properties, with the target compound's consensus LogP of 0.77 and TPSA of 48.14 Ų falling within the optimal range for oral bioavailability .

Fragment-Based Drug Discovery (FBDD) Hit Expansion

With a molecular weight of 138.17 g/mol and a heavy atom count of 10, 4-methoxy-5-methylpyridin-3-amine meets the physicochemical criteria for a fragment library building block (MW < 300, cLogP < 3, H-bond donors ≤ 3) [4]. The availability of batch-certified material with ≥98% purity from multiple suppliers enables rapid analog synthesis and biophysical screening without the delays associated with custom synthesis of less accessible regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-5-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.